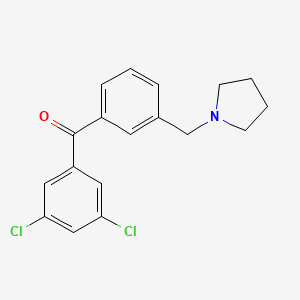

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives has been explored in the context of creating compounds with potential applications in various fields, including corrosion inhibition. In one study, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method proved to be efficient for creating the compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which could be related to the target compound "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" in terms of the pyrrole core structure and the presence of chloro substituents .

Molecular Structure Analysis

The molecular structure of the synthesized pyrrole derivative was extensively characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) computations were also performed to predict spectral and geometrical data, showing a high correlation with experimental data. This level of analysis is crucial for understanding the molecular structure of complex organic compounds such as "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" .

Chemical Reactions Analysis

The study of the pyrrole derivative also included an electrochemical analysis, which demonstrated the compound's ability to inhibit corrosion on steel surfaces. This suggests that the compound can interact with metal surfaces and potentially block active sites, indicating that similar compounds like "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" may also exhibit interesting reactivity with metals or other substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrrole derivative were inferred from spectroscopic and computational data, with a focus on the closest contacts between active atoms through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations. These analyses provide insights into the reactivity and interaction potential of the compound, which are important factors to consider for "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" as well .

Anion-Anion Assembly

Another study explored the synthesis of compounds containing 2,5-diamido,3,4-dichloropyrrole units. These compounds, upon deprotonation, formed pyrrole anion dimers through NH...N- hydrogen bonds, leading to the formation of polyanionic chains. This type of supramolecular assembly is an interesting aspect of pyrrole chemistry that could be relevant to the study of "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" if it exhibits similar behavior .

Aplicaciones Científicas De Investigación

Stability and Toxicity in Water

A study by Zhuang et al. (2013) focused on the transformation of UV filters in chlorinated water, including 3,5-dichloro-3'-pyrrolidinomethyl benzophenone. They found that this compound in water is less stable than its parent compounds and has a toxicity level similar to the starting compounds. This research is significant in understanding its behavior and potential impact in water systems (Zhuang et al., 2013).

Transformation Pathways and Acute Toxicity

Liu et al. (2016) investigated the transformation pathways of 4-hydroxyl benzophenone (a related compound) in chlorination disinfection processes. They discovered that 3,5-dichloro-4HB, a major transformation product, was responsible for the increased acute toxicity after chlorination. This study is crucial for understanding the ecological risks of chlorination by-products in water treatment processes (Liu et al., 2016).

Degradation by Ozonation

Guo et al. (2016) examined the degradation of benzophenone-3 (BP-3), a compound closely related to 3,5-dichloro-3'-pyrrolidinomethyl benzophenone, through ozonation. Their study revealed the kinetics and intermediates formed in this process, providing insights into the degradation pathways of similar compounds in water treatment (Guo et al., 2016).

Photocatalytic Degradation Studies

In 2016, Zúñiga-Benítez et al. explored the photocatalytic degradation of Benzophenone-3 (BP3), another related compound, using titanium dioxide particles. This study provides insights into the degradation mechanisms and potential applications for removing similar UV filters from water (Zúñiga-Benítez et al., 2016).

Use in Polymer Synthesis

Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are structurally related to 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone. These derivatives have potential applications in creating proton exchange membranes, illustrating the broader chemical utility of benzophenone derivatives in materials science (Ghassemi & McGrath, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBJLBBZMNBYGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643221 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-84-8 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)